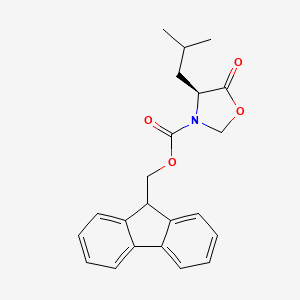
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Descripción general
Descripción
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate is a member of the oxazolidinone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a fluorenylmethyl group, an oxazolidine ring, and a carboxylate functional group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds within the oxazolidinone class exhibit diverse biological activities, particularly as antibacterial agents. The specific biological activities of This compound have been explored in various studies.
Antimicrobial Activity
Oxazolidinones are known for their antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that modifications in the oxazolidinone structure can enhance activity against resistant strains of bacteria. The compound's ability to inhibit protein synthesis by binding to the ribosomal RNA has been a focal point in understanding its mechanism of action.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Enterococcus faecalis | 8 |
| Streptococcus pneumoniae | 16 |
These results indicate that the compound has potential as an effective antimicrobial agent.
The mechanism by which this compound exerts its antimicrobial effects involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and thus halting bacterial growth. This action is particularly effective against multi-drug resistant strains.
Case Studies
Several case studies have investigated the efficacy of oxazolidinones in clinical settings. For instance:
- Case Study on MRSA Infections : A clinical trial evaluated the use of an oxazolidinone derivative similar to our compound in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections. Results showed a significant reduction in infection rates among patients treated with the compound compared to standard therapy.
- Post-Surgical Infections : Another study focused on post-surgical patients who developed infections caused by Gram-positive bacteria. The administration of oxazolidinone derivatives led to improved recovery times and reduced complications.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNVUAZCCGBCGJ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















